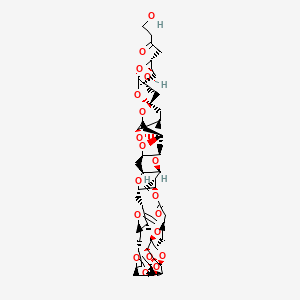
Bisbenzimid-Ethoxid-Trihydrochlorid
Übersicht
Beschreibung
Hoechst 33342 (hydrochloride) is a cell-permeable, fluorescent dye that is widely used for staining and visualizing cell nuclei in both live and fixed cells. This compound is part of the Hoechst family of dyes, which are known for their ability to bind to the minor groove of adenine-thymine-rich sequences in DNA, emitting blue fluorescence upon excitation by ultraviolet light . Hoechst 33342 (hydrochloride) is particularly favored for its high cell permeability and low cytotoxicity, making it an excellent choice for various biological and medical applications .
Wissenschaftliche Forschungsanwendungen
Bisbenzimid (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als fluoreszierende Sonde verwendet, um DNA-Wechselwirkungen und Bindungsaffinitäten zu untersuchen.
Biologie: Wird in Zellzyklusstudien, Apoptoseanalyse und Zellsortierung basierend auf dem DNA-Gehalt eingesetzt
Industrie: Anwendung im Hochdurchsatz-Screening und in der Analyse für die Medikamentenforschung und -entwicklung.
5. Wirkmechanismus
Bisbenzimid (Hydrochlorid) entfaltet seine Wirkung, indem es an die kleine Furche von Adenin-Thymin-reichen Sequenzen in der DNA bindet. Diese Bindung induziert eine Konformationsänderung in der DNA, was zur Emission von blauer Fluoreszenz nach Anregung mit ultraviolettem Licht führt . Die hohe Affinität des Farbstoffs für DNA und seine Fähigkeit, Zellmembranen zu durchdringen, machen ihn zu einem effektiven Werkzeug zur Visualisierung und Analyse von Kernstrukturen und -funktionen .
Wirkmechanismus
Bisbenzimide Ethoxide Trihydrochloride, also known as Hoechst 33342 Trihydrochloride, is a compound used in molecular biology applications due to its unique properties and interactions with DNA .
Target of Action
The primary target of Bisbenzimide Ethoxide Trihydrochloride is the DNA within cells. More specifically, it binds preferentially to adenine-thymine (A-T) rich regions of DNA .
Mode of Action
Bisbenzimide Ethoxide Trihydrochloride interacts with its target by binding into the minor groove of DNA . This interaction results in a significant enhancement of its fluorescence intensity, particularly when bound to A-T rich double-strand DNA .
Biochemical Pathways
The binding of Bisbenzimide Ethoxide Trihydrochloride to DNA affects several biochemical pathways. It stimulates topoisomerase I-mediated DNA cleavage . This compound is also known to inhibit late autophagy by blocking autophagosome-lysosome fusion .
Pharmacokinetics
The pharmacokinetics of Bisbenzimide Ethoxide Trihydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). It’s known that the compound is cell-permeable , which allows it to enter cells and interact with DNA. The compound is often brightly labeled by submicromolar concentrations and can be clearly visualized with or without washing .
Result of Action
The binding of Bisbenzimide Ethoxide Trihydrochloride to DNA results in a variety of molecular and cellular effects. It is used for specifically staining the nuclei of living or fixed cells and tissues . This stain is commonly used in combination with 5-bromo-2’-deoxyuridine (BrdU) labeling to distinguish the compact chromatin of apoptotic nuclei, to identify replicating cells, and to sort cells based on their DNA content .
Action Environment
The action, efficacy, and stability of Bisbenzimide Ethoxide Trihydrochloride can be influenced by various environmental factors. For instance, the compound is excited by ultraviolet light and emits blue fluorescence at 460-490 nm . Therefore, the presence and intensity of ultraviolet light can affect its action. Additionally, the compound should be stored at 2-8°C to maintain its stability .
Biochemische Analyse
Biochemical Properties
Bisbenzimide ethoxide trihydrochloride plays a crucial role in biochemical reactions by binding to the minor groove of double-stranded DNA. This interaction is highly specific to adenine-thymine-rich regions, which allows for the selective staining of DNA. The compound is membrane-permeable, enabling it to enter living cells and bind to nuclear DNA without causing significant cytotoxicity . Bisbenzimide ethoxide trihydrochloride has been shown to interact with topoisomerase I, trapping it in reversible cleavable complexes, which can affect DNA replication and transcription .
Cellular Effects
The effects of bisbenzimide ethoxide trihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, bisbenzimide ethoxide trihydrochloride has been observed to induce cytotoxicity in certain cell lines by interfering with DNA replication and transcription . Additionally, it can affect the distribution of chromatin within the nucleus, leading to changes in gene expression patterns .
Molecular Mechanism
At the molecular level, bisbenzimide ethoxide trihydrochloride exerts its effects primarily through its binding interactions with DNA. By binding to the minor groove of adenine-thymine-rich regions, it can alter the conformation of DNA and affect the binding of other proteins, such as transcription factors and polymerases . This binding can lead to the inhibition or activation of specific genes, depending on the context. Additionally, the interaction with topoisomerase I can result in the stabilization of cleavable complexes, which can interfere with DNA replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bisbenzimide ethoxide trihydrochloride can change over time. The compound is relatively stable when stored in the dark at low temperatures, but it can degrade over time if exposed to light or higher temperatures . Long-term exposure to bisbenzimide ethoxide trihydrochloride in cell cultures can lead to changes in cellular function, including alterations in gene expression and chromatin structure . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of proper storage and handling of the compound.
Dosage Effects in Animal Models
The effects of bisbenzimide ethoxide trihydrochloride vary with different dosages in animal models. At low doses, the compound can be used to selectively stain DNA without causing significant toxicity . At higher doses, bisbenzimide ethoxide trihydrochloride can induce cytotoxicity and affect cellular function. Threshold effects have been observed, where a certain concentration of the compound is required to achieve effective staining, but exceeding this concentration can lead to adverse effects . Toxic effects at high doses include DNA damage and apoptosis in certain cell types .
Metabolic Pathways
Bisbenzimide ethoxide trihydrochloride is involved in various metabolic pathways, particularly those related to DNA metabolism. The compound interacts with enzymes such as topoisomerase I, which plays a role in DNA replication and transcription . Additionally, bisbenzimide ethoxide trihydrochloride can affect metabolic flux by altering the availability of DNA for transcription and replication . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, bisbenzimide ethoxide trihydrochloride is transported and distributed primarily through passive diffusion due to its membrane permeability . The compound can accumulate in the nucleus, where it binds to DNA and exerts its effects. Transporters and binding proteins may also play a role in the localization and accumulation of bisbenzimide ethoxide trihydrochloride within specific cellular compartments .
Subcellular Localization
Bisbenzimide ethoxide trihydrochloride is predominantly localized in the nucleus due to its strong affinity for DNA . This subcellular localization is crucial for its function as a DNA stain. The compound’s ability to bind to adenine-thymine-rich regions of DNA ensures that it is specifically targeted to chromatin within the nucleus. Post-translational modifications and targeting signals may also influence the localization and activity of bisbenzimide ethoxide trihydrochloride within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hoechst 33342 (hydrochloride) involves the reaction of 2’-[4-ethoxyphenyl]-5-[4-methyl-1-piperazinyl]-2,5’-bi-1H-benzimidazole with hydrochloric acid to form the trihydrochloride trihydrate salt . The reaction is typically carried out under controlled conditions to ensure the purity and stability of the final product.
Industrial Production Methods: Industrial production of Hoechst 33342 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and reliability of the dye. The final product is often supplied as a solution in aqueous medium, with specific storage conditions to maintain its stability .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Bisbenzimid (Hydrochlorid) unterliegt in erster Linie Bindungsreaktionen mit DNA, wobei es speziell Adenin-Thymin-reiche Regionen anvisiert. Es beteiligt sich unter normalen biologischen Bedingungen typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen: Der Farbstoff wird häufig in Kombination mit anderen Reagenzien wie 5-Brom-2’-Desoxyuridin (BrdU) für Zellzyklusstudien und Propidiumiodid für die Apoptoseanalyse verwendet . Der Färbevorgang beinhaltet in der Regel das Verdünnen des Farbstoffs in Phosphatpufferlösung (PBS) und die Inkubation mit Zellen bei Raumtemperatur oder 37 °C für einen bestimmten Zeitraum .
Hauptprodukte, die gebildet werden: Das primäre Produkt, das aus der Wechselwirkung von Bisbenzimid (Hydrochlorid) mit DNA entsteht, ist ein fluoreszierender Komplex, der nach Anregung blaues Licht emittiert. Dieser Komplex wird verwendet, um die Kernmorphologie und den DNA-Gehalt in verschiedenen Zelltypen zu visualisieren und zu analysieren .
Vergleich Mit ähnlichen Verbindungen
Bisbenzimid (Hydrochlorid) gehört zu einer Familie von Farbstoffen, zu der auch Hoechst 33258 und Hoechst 34580 gehören. Im Vergleich zu Hoechst 33258 ist Bisbenzimid (Hydrochlorid) aufgrund der Anwesenheit einer zusätzlichen lipophilen Ethylgruppe zellgängiger . Hoechst 34580 hingegen besitzt eine Dimethylaminogruppe, die sein Emissionsmaximum auf 490 nm verschiebt, verglichen mit der 461 nm-Emission von Bisbenzimid (Hydrochlorid) . Diese Unterschiede in Struktur und Eigenschaften machen Bisbenzimid (Hydrochlorid) besonders geeignet für die Lebendzellfärbung und Anwendungen, die eine hohe Zellpermeabilität und geringe Zytotoxizität erfordern .
Referenzen
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O.3ClH/c1-3-34-21-8-4-18(5-9-21)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-7-20(17-25(23)31-27)33-14-12-32(2)13-15-33;;;/h4-11,16-17H,3,12-15H2,1-2H3,(H,28,30)(H,29,31);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABNPSKWVNCGMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Cl3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236482 | |
| Record name | Bisbenzimide ethoxide trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-green powder; [Acros Organics MSDS] | |
| Record name | Bisbenzimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12368 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
875756-97-1 | |
| Record name | Bisbenzimide ethoxide trihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875756971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisbenzimide ethoxide trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISBENZIMIDE ETHOXIDE TRIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P976261J69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-3-methyl-tetrahydrofuran-3,4-diol](/img/structure/B1257614.png)
![1-S-[(1Z)-3-methyl-N-(sulfooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257619.png)
![8-Azabicyclo[3.2.1]octane-2-carboxylicacid, 3-(4-chlorophenyl)-8-methyl-, methyl ester, (1R,2S,3S,5S)-](/img/structure/B1257620.png)








